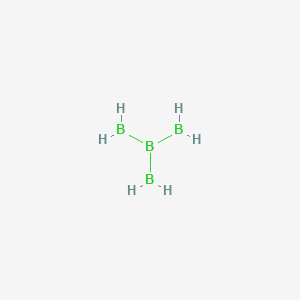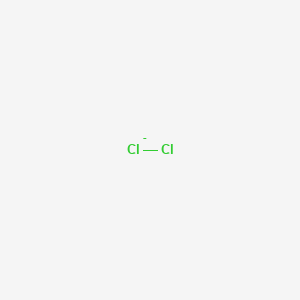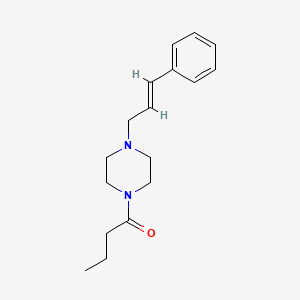
N-Butyryl-N'-cinnamyl-piperazine
描述
N-Butyryl-N’-cinnamyl-piperazine is a synthetic compound with the molecular formula C17H24N2O. It is known for its unique structure, which includes a piperazine ring substituted with a butyryl group at one nitrogen atom and a cinnamyl group at the other nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyryl-N’-cinnamyl-piperazine typically involves the reaction of piperazine with butyryl chloride and cinnamyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: Piperazine is reacted with butyryl chloride in an organic solvent like dichloromethane, in the presence of triethylamine, to form N-butyrylpiperazine.
Step 2: N-butyrylpiperazine is then reacted with cinnamyl chloride under similar conditions to yield N-Butyryl-N’-cinnamyl-piperazine.
Industrial Production Methods
Industrial production of N-Butyryl-N’-cinnamyl-piperazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
N-Butyryl-N’-cinnamyl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cinnamyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidation of the cinnamyl group can lead to the formation of cinnamic acid derivatives.
Reduction: Reduction can yield the corresponding alcohols.
Substitution: Substitution reactions can introduce various functional groups at the cinnamyl position.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its analgesic properties, particularly in the treatment of chronic pain.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of N-Butyryl-N’-cinnamyl-piperazine involves its interaction with specific molecular targets. It is known to act as an agonist at the μ-opioid receptor, which is responsible for its analgesic effects. The compound binds to the receptor, leading to the activation of downstream signaling pathways that result in pain relief. Additionally, it may interact with other neurotransmitter systems, including dopamine and serotonin, contributing to its overall pharmacological profile .
相似化合物的比较
N-Butyryl-N’-cinnamyl-piperazine can be compared with other piperazine derivatives, such as:
MT-45: Another synthetic opioid with a similar piperazine core but different substituents.
AD-1211: A piperazine derivative with potent analgesic properties.
2-methyl-AP-237: A methylated derivative of N-Butyryl-N’-cinnamyl-piperazine with similar pharmacological effects.
The uniqueness of N-Butyryl-N’-cinnamyl-piperazine lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other piperazine derivatives .
属性
IUPAC Name |
1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-2-7-17(20)19-14-12-18(13-15-19)11-6-10-16-8-4-3-5-9-16/h3-6,8-10H,2,7,11-15H2,1H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBMUHABRSEAIK-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17730-82-4 (hydrochloride) | |
| Record name | 1-N-butyryl-4-cinnamylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017719890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17719-89-0 | |
| Record name | 1-N-butyryl-4-cinnamylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017719890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUCINNAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J735KL8O54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


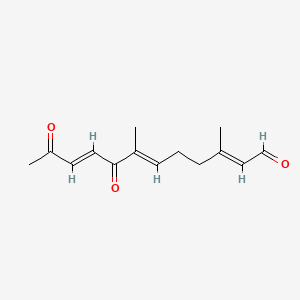
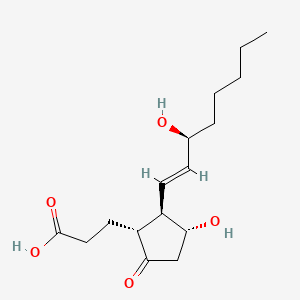
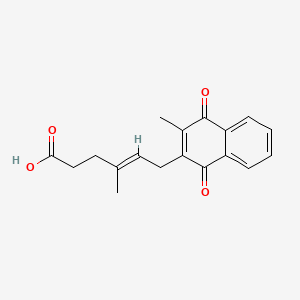
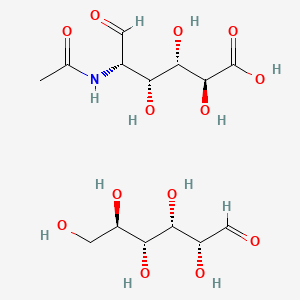
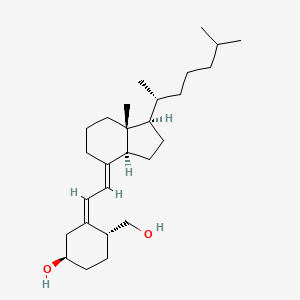
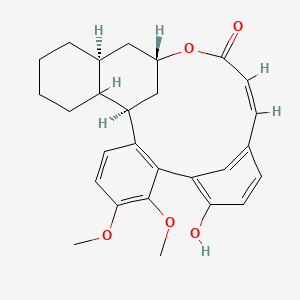

![N-[(4-fluorophenyl)methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide](/img/structure/B1230987.png)
